![molecular formula C16H15ClN2O3S B2611288 4-(4-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-oxobutanamide CAS No. 1421460-17-4](/img/structure/B2611288.png)
4-(4-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-oxobutanamide
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Overview
Description
The compound “4-(4-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-oxobutanamide” is a complex organic molecule. It contains a pyrano[4,3-d]thiazole ring, which is a heterocyclic compound . The molecule also includes a 4-chlorophenyl group and a butanamide group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrano[4,3-d]thiazole ring, for example, would contribute to the rigidity of the molecule and could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The presence of the pyrano[4,3-d]thiazole ring might make it reactive towards certain types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom in the 4-chlorophenyl group could affect its polarity and solubility .Scientific Research Applications
Synthesis and Structural Characterization
Research has focused on the synthesis of related compounds, exploring their structural characteristics through techniques like crystallography. For example, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized isostructural compounds, highlighting the importance of crystallization and single-crystal diffraction in understanding molecular structures (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G., 2021).
Computational Analysis and Molecular Docking
Computational studies, including density functional theory (DFT) and molecular docking, have been employed to predict the reactivity, stability, and biological activity of similar molecules. Viji, Balachandran, Babiyana, Narayana, and Saliyan (2020) conducted quantum chemical calculations and molecular docking to assess the biological effect of a closely related compound, offering insights into its potential interactions with biological targets (Viji, A., Balachandran, V., Babiyana, S., Narayana, B., & Saliyan, V. V., 2020).
Antimicrobial and Anticancer Activity
There is significant interest in evaluating the antimicrobial and anticancer activities of compounds within this chemical class. Studies have synthesized new derivatives, testing their biological activities against various microbial strains and cancer cell lines, indicating potential therapeutic applications. For instance, Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, and Pathak (2008) synthesized derivatives and assessed their antimicrobial activities, highlighting some compounds' significant inhibition on bacterial and fungal growth (Akbari, J., Kachhadia, P. K., Tala, S., Bapodra, A., Dhaduk, M. F., Joshi, H., Mehta, K., & Pathak, S., 2008).
Corrosion Inhibition
Moreover, the compound and its derivatives have been studied for their potential applications beyond biomedicine, such as in corrosion inhibition. Saraswat and Yadav (2020) investigated quinoxaline derivatives, including compounds with similar structures, for their efficacy as corrosion inhibitors, combining experimental techniques with computational analyses to elucidate their protective mechanisms (Saraswat, V., & Yadav, M., 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and biochemical pathways involved in inflammation, pain, microbial infections, and cancer .
Mode of Action
For instance, some thiazole compounds have been found to inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 . Others act as fibrinogenic receptor antagonists with antithrombotic activity , and as new bacterial DNA gyrase B inhibitors .
Biochemical Pathways
For example, some thiazole compounds can activate or stop certain biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the absorption, distribution, metabolism, and excretion (ADME) of the compound, and thus its bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
4-(4-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c17-11-3-1-10(2-4-11)13(20)5-6-15(21)19-16-18-12-7-8-22-9-14(12)23-16/h1-4H,5-9H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEXXPXKQVEVIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)CCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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